molecular formula C17H25NO3 B10782940 N,N-diethyl Hexylone (hydrochloride) CAS No. 802286-84-6

N,N-diethyl Hexylone (hydrochloride)

Cat. No.: B10782940
CAS No.: 802286-84-6
M. Wt: 291.4 g/mol
InChI Key: URGFGORVLINAOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl Hexylone (hydrochloride) typically involves the reaction of 1-(1,3-benzodioxol-5-yl)-2-bromopropane with diethylamine under controlled conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of N,N-diethyl Hexylone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for research purposes .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl Hexylone (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-diethyl Hexylone (hydrochloride) is widely used in scientific research, particularly in the fields of:

    Chemistry: As an analytical reference standard for mass spectrometry and chromatography.

    Biology: Studied for its effects on biological systems, particularly its stimulant properties.

    Medicine: Investigated for potential therapeutic applications and its pharmacological profile.

    Industry: Used in the development of new analytical methods and forensic toxicology.

Mechanism of Action

The mechanism of action of N,N-diethyl Hexylone (hydrochloride) involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved through the inhibition of their reuptake, leading to increased synaptic concentrations and enhanced neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl Hexylone (hydrochloride) is unique due to its specific diethylamino group, which distinguishes it from other cathinones. This structural difference contributes to its distinct pharmacological profile and makes it a valuable compound for research and forensic applications .

Properties

CAS No.

802286-84-6

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(diethylamino)hexan-1-one

InChI

InChI=1S/C17H25NO3/c1-4-7-8-14(18(5-2)6-3)17(19)13-9-10-15-16(11-13)21-12-20-15/h9-11,14H,4-8,12H2,1-3H3

InChI Key

URGFGORVLINAOS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(CC)CC

Origin of Product

United States

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